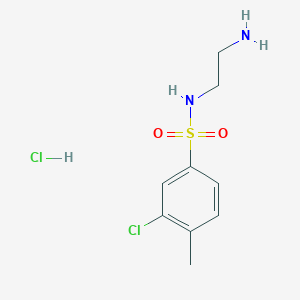![molecular formula C16H14BrN3O B7640386 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a member of the benzamide family and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of using this compound is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions that can be explored in the field of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide research. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.
4. Clinical trials to evaluate the efficacy and safety of this compound as a potential cancer therapy.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-7-carbaldehyde in the presence of a base catalyst to form 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)acetophenone. This intermediate product is then further reacted with 4-methylbenzoic acid in the presence of a coupling reagent to yield the final product, this compound.
Applications De Recherche Scientifique
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological agent. Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-11-2-3-13(14(17)8-11)16(21)19-10-12-4-6-20-7-5-18-15(20)9-12/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUHHKMLJGKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=NC=CN3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)



![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)